molecular formula C6H4Cl2N2O B081462 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde CAS No. 14160-91-9

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Cat. No.: B081462
CAS No.: 14160-91-9
M. Wt: 191.01 g/mol
InChI Key: DOMBYPXLCGLBRD-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H4Cl2N2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier-Haack reagent. This method is followed by the substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another approach involves the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with high efficiency .

Biological Activity

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde (4,6-DCMP) is a pyrimidine derivative characterized by two chlorine atoms at the 4 and 6 positions, a methyl group at the 2 position, and an aldehyde functional group at the 5 position. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and agriculture. Despite limited direct studies on its biological activity, structural similarities with other biologically active pyrimidine derivatives suggest possible applications.

  • Molecular Formula : C₆H₄Cl₂N₂O
  • Molecular Weight : 191.01 g/mol
  • CAS Number : 14160-91-9

Antimicrobial Properties

Pyrimidine derivatives are widely recognized for their antimicrobial activities. Although specific studies on 4,6-DCMP are sparse, its structural characteristics align it with other pyrimidines that exhibit significant antimicrobial effects. For instance, compounds with similar structures have been shown to inhibit bacterial growth and possess antifungal properties.

Anti-inflammatory Effects

Research into related pyrimidine compounds has demonstrated anti-inflammatory properties. For example, certain pyrimidines have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC₅₀ values for some pyrimidine derivatives against COX-2 have been as low as 0.04 μmol, suggesting that structural modifications can lead to potent anti-inflammatory agents . Given that 4,6-DCMP shares a similar scaffold, it may also exhibit such activities.

Antiparasitic Activity

Molecular docking studies have indicated that some pyrimidine derivatives can act as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a target for antimalarial drugs. Compounds structurally akin to 4,6-DCMP have shown promising inhibitory activity against PfDHFR in vitro . This suggests a potential avenue for exploring the antimalarial efficacy of 4,6-DCMP.

Structure-Activity Relationship (SAR)

The unique arrangement of substituents in 4,6-DCMP may influence its biological activity. The presence of electron-withdrawing chlorine atoms and an aldehyde group can enhance electrophilicity, making the compound more reactive towards biological targets. Comparative analysis with similar compounds reveals that variations in substituents significantly affect biological outcomes.

Compound NameStructure CharacteristicsUnique Features
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehydeContains a methylthio group instead of methylExhibits different biological activities due to sulfur substitution
2-Amino-4,6-dichloropyrimidineLacks aldehyde functionalityPrimarily used as an intermediate in pharmaceuticals
4-Chloro-6-(trifluoromethyl)pyrimidineContains trifluoromethyl groupDisplays unique electronic properties affecting reactivity

Case Studies and Research Findings

  • Antimicrobial Activity : A study noted that pyrimidine derivatives demonstrated broad-spectrum antimicrobial activity. While specific data on 4,6-DCMP is lacking, its potential for similar effects warrants investigation.
  • Anti-inflammatory Activity : In vitro assays have shown that certain pyrimidines can significantly inhibit COX enzymes involved in inflammation pathways. Future studies could assess whether 4,6-DCMP exhibits comparable inhibition profiles .
  • Antiparasitic Activity : Investigations into related compounds have revealed effective inhibition of PfDHFR with IC₅₀ values ranging from nanomolar to micromolar levels. This indicates that further exploration of 4,6-DCMP could yield valuable insights into its antiparasitic potential .

Properties

IUPAC Name

4,6-dichloro-2-methylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMBYPXLCGLBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629950
Record name 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14160-91-9
Record name 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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